molecular formula C17H17NO4 B4579295 4-(3-PROPOXYBENZAMIDO)BENZOIC ACID

4-(3-PROPOXYBENZAMIDO)BENZOIC ACID

Cat. No.: B4579295
M. Wt: 299.32 g/mol
InChI Key: CCUDEVIGMBAIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Propoxybenzamido)benzoic Acid is a synthetic benzoic acid derivative offered for research purposes. This compound features a benzamide core structure, a motif present in various biologically active molecules studied for modulating enzyme and receptor activity. Researchers investigating carbonic anhydrase (CA) isoforms may find this compound of interest, as structurally related benzamide-sulfonamides have demonstrated potent inhibitory effects on human CA isoforms, including those involved in conditions like glaucoma and neuropathic pain (hCA II and VII) . Furthermore, similar 2-sulfonamidebenzamide scaffolds have been explored as positive allosteric modulators of targets like the MrgX1 receptor, a non-opioid target for chronic pain research . The propoxybenzamido moiety in its structure may influence its physicochemical properties, such as solubility and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies in medicinal chemistry. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers are responsible for verifying the compound's suitability and compliance with local regulations for their specific projects.

Properties

IUPAC Name

4-[(3-propoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-10-22-15-5-3-4-13(11-15)16(19)18-14-8-6-12(7-9-14)17(20)21/h3-9,11H,2,10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUDEVIGMBAIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Propoxybenzamido)benzoic acid typically involves the condensation of 3-propoxybenzoic acid with 4-aminobenzoic acid. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of 4-(3-Propoxybenzamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and minimizing solvent waste, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(3-Propoxybenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzamides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its dual functionalization (propoxy and benzamido groups). Below is a detailed comparison with key analogs:

4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Structure : Lacks the propoxy and benzamido groups, containing only a hydroxyl group at the para position.
  • Properties: Higher polarity and acidity due to the phenolic -OH group, leading to greater water solubility compared to 4-(3-propoxybenzamido)benzoic acid .
  • Applications: Precursor to parabens (preservatives) and pharmaceuticals.

4-(prop-2-enoxy)benzoic Acid (PROBA)

  • Structure: Contains an alkenoxy (prop-2-enoxy) group instead of a propoxy ether.
  • Properties : The unsaturated bond in PROBA may enhance reactivity (e.g., polymerization) and alter liquid crystalline behavior compared to the saturated propoxy group in the target compound .
  • Applications : Studied for liquid crystal materials due to its polarizable aromatic and carboxyl groups.

trans 4-(2-Carboxy-Vinyl)Benzoic Acid

  • Structure : Features a vinyl-carboxy group, introducing conjugation and rigidity.
  • Biological Activity: Demonstrates quorum sensing (QS) inhibition (61–74% at 240 µg/ml) and biofilm suppression (48.91% at 60 µg/ml) in Pseudomonas aeruginosa .

4-Acetamido-3-amino-5-hydroxybenzoic Acid

  • Structure: Includes acetamido, amino, and hydroxy groups on the benzoic acid core.
  • Biological Activity : Exhibits analgesic, anti-inflammatory, and antioxidant properties. The absence of a propoxy group reduces lipophilicity compared to the target compound .

4-(3-(4-Isobutoxybenzamido)propanamido)butanoic Acid

  • Structure : Shares the benzamido motif but with an isobutoxy group and extended aliphatic chain.
  • Likely lower solubility than the target compound .

Functional Group Impact Analysis

  • Propoxy Group: Enhances lipophilicity, improving membrane permeability but reducing water solubility. May influence metabolic stability (e.g., oxidative metabolism) compared to hydroxy or alkenoxy groups.
  • Comparison with Acetamido Analogs : The benzamido group’s larger aromatic surface area may enhance binding affinity to proteins versus smaller acetamido groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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